molecular formula C13H15F2N3O3 B2723694 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide CAS No. 1257547-22-0

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide

Cat. No. B2723694
CAS RN: 1257547-22-0
M. Wt: 299.278
InChI Key: UVRFLSRREIOONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated derivatives of imidazolidine and acetamide for their potential antimicrobial and antifungal properties. For instance, derivatives have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, as well as against non-tuberculous mycobacteria and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate potential applications in addressing infectious diseases caused by resistant strains of bacteria and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).

Corrosion Inhibition

Research into the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has demonstrated their effectiveness as corrosion inhibitors. This application is particularly relevant in the protection of metals against corrosion in acidic and mineral oil mediums, showcasing the compound's potential in industrial and engineering applications (Yıldırım & Cetin, 2008).

Antioxidant Activity

Complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These studies have revealed significant antioxidant properties, indicating potential applications in the prevention of oxidative stress-related diseases or in the food industry as preservatives to prevent oxidation (Chkirate et al., 2019).

Hypoxia Probe Development

A fluorinated 2-nitroimidazole compound, aimed for use as a non-invasive probe for tumor hypoxia, represents an advanced application in medical diagnostics. This compound's development and validation for analysis in mouse plasma highlight its potential in enhancing the detection and treatment planning of hypoxic tumors, thus improving therapeutic outcomes (Aboagye et al., 1995).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions, suggesting applications in renewable energy through dye-sensitized solar cells (DSSCs) and in drug design through molecular docking studies. These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for use in DSSCs. Furthermore, molecular docking studies provide insights into potential therapeutic applications by revealing binding interactions with target proteins (Mary et al., 2020).

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3/c14-10-2-1-9(7-11(10)15)18-5-4-17(13(18)21)8-12(20)16-3-6-19/h1-2,7,19H,3-6,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRFLSRREIOONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCO)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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